Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Description
Contextual Significance in Aromatic Ester Chemistry
Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. guidechem.com Their importance in organic chemistry is multifaceted, stemming from their roles as key intermediates in synthesis, their presence in natural products, and their wide-ranging industrial applications. ymilab.com
The general structure, Ar-COO-R, allows for a vast diversity of compounds with varied properties. The aromatic ring's ability to delocalize electrons influences the reactivity of the ester group, making these compounds versatile building blocks in synthetic chemistry. chemicalbook.com They are fundamental to the production of pharmaceuticals, agrochemicals, and polymers. chemicalbook.comguidechem.com For instance, many drugs are synthesized using aromatic esters as intermediates. guidechem.com
Beyond synthesis, aromatic esters are prevalent in nature, often contributing to the characteristic fragrances and flavors of fruits and flowers. ymilab.comchemicalbook.com This has led to their extensive use in the perfume and food industries. guidechem.comchemicalbook.com The physical and chemical properties of aromatic esters, such as their generally high boiling points and solubility in organic solvents, make them suitable for a wide array of applications. guidechem.com
Overview of Research Trajectories for Nitro-Substituted Benzoates
The introduction of a nitro group (–NO₂) onto a benzoate (B1203000) structure significantly influences the molecule's electronic properties and reactivity, opening up specific avenues of research. The nitro group is strongly electron-withdrawing, which can increase the reactivity of the aromatic ring toward nucleophilic substitution and affect the acidity of other substituents. researchgate.net
Research into nitro-substituted aromatic compounds, including nitro-substituted benzoates, often explores their utility as synthetic intermediates. The nitro group can be readily reduced to an amino group (–NH₂), which is a crucial functional group for the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes. nih.gov For example, the reduction of a nitrobenzoate to an aminobenzoate is a common step in the synthesis of various biologically active compounds. nih.gov
Furthermore, the presence of a nitro group in a molecule can impart specific biological activities. Studies on various nitro-substituted heterocyclic compounds, a class related to nitrobenzoates, have revealed potent antimicrobial activities. chemicalbook.com For instance, certain nitro-substituted benzothiazole (B30560) derivatives have been synthesized and screened for antibacterial activity against resistant strains like Pseudomonas aeruginosa. chemicalbook.com Research on an isomer, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, suggests it has the potential to induce apoptosis in cancer cells. These research trajectories highlight the focus on leveraging the unique chemical properties of the nitro group for developing new synthetic methodologies and discovering novel bioactive molecules.
An in-depth examination of the synthetic methodologies and reaction pathways leading to Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate reveals a series of precise and controlled chemical transformations. The synthesis of this compound is a multi-step process that relies on fundamental organic reactions, each carefully chosen to build the molecule with the desired arrangement of functional groups.
Properties
IUPAC Name |
methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-8-4-7(11)5(9(12)16-2)3-6(8)10(13)14/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDKGSVJTFJYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267073 | |
| Record name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723284-34-2 | |
| Record name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723284-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functional Group Transformations
Reactions Involving the Nitro Group
The nitro group (-NO₂) at the C-5 position is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity.
The most common transformation of the aromatic nitro group is its reduction to an amino group (-NH₂). This conversion is a cornerstone of synthetic chemistry, as the resulting aniline (B41778) derivative, Methyl 5-amino-2-hydroxy-4-methoxybenzoate, serves as a versatile intermediate for the synthesis of various more complex molecules, including dyes and pharmaceuticals.
A variety of reducing agents and catalytic systems can achieve this transformation. Catalytic hydrogenation is a widely used, efficient, and clean method. mdpi.com This typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
A common procedure involves stirring the nitro compound in a solvent like ethyl acetate (B1210297) (EtOAc) under a hydrogen atmosphere (15 psi) with a Palladium on carbon (Pd/C) catalyst. chemicalbook.com The reaction proceeds at room temperature and is typically complete within several hours. chemicalbook.com
Alternative reducing agents can also be employed, often providing different levels of chemoselectivity. These include:
Metals in acidic media: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.
Hydrides: Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or other boron reagents like tetrahydroxydiboron (B82485) can be used. mdpi.comorganic-chemistry.org
Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) or formic acid in the presence of a catalyst can serve as the hydrogen source. organic-chemistry.org
The choice of method depends on the desired yield, reaction conditions, and compatibility with other functional groups in the molecule.
Table 1: Conditions for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product |
| H₂ / Pd/C | Ethyl acetate, 25°C, 16h | Methyl 5-amino-2-hydroxy-4-methoxybenzoate |
| Fe / HCl | Aqueous ethanol, reflux | Methyl 5-amino-2-hydroxy-4-methoxybenzoate |
| SnCl₂·2H₂O | Ethanol, reflux | Methyl 5-amino-2-hydroxy-4-methoxybenzoate |
The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature through both resonance (-R effect) and inductive (-I effect) mechanisms. numberanalytics.comquora.comlearncbse.in This significantly reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). quora.comtruman.edu
The combined electronic effects of the substituents on Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate are as follows:
-OH (hydroxyl) group: Strongly activating, ortho-, para-directing.
-OCH₃ (methoxy) group: Strongly activating, ortho-, para-directing.
-COOCH₃ (methyl ester) group: Deactivating, meta-directing.
-NO₂ (nitro) group: Strongly deactivating, meta-directing.
The positions ortho and para to the powerful activating hydroxyl and methoxy (B1213986) groups are C-1, C-3, and C-5 for the hydroxyl group, and C-3 and C-5 for the methoxy group. However, the existing substituents already occupy positions C-1, C-2, C-4, and C-5. The remaining open positions for substitution are C-3 and C-6. The strong deactivating effect of the nitro group at C-5 and the meta-directing nature of the ester group at C-1 make further electrophilic substitution on the ring very difficult.
Conversely, the strong electron-withdrawing character of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SₙAr). numberanalytics.comnih.gov While there are no readily displaceable leaving groups on the ring of this compound, the presence of the nitro group significantly activates the ring towards attack by strong nucleophiles at the ortho and para positions relative to it (C-4 and C-6). nih.gov
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group at the C-2 position is a key site for derivatization through esterification and etherification.
The hydroxyl group can be converted into an ester by reacting it with an acylating agent such as an acid chloride or an acid anhydride (B1165640). These reactions are typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid).
For example, reaction with acetyl chloride would yield Methyl 2-acetoxy-4-methoxy-5-nitrobenzoate. The reactivity of the hydroxyl group can be influenced by steric hindrance from the adjacent methyl ester group at the C-1 position. diva-portal.org However, esterification of phenolic hydroxyls is a generally high-yielding and robust reaction.
Table 2: Example Esterification Reaction
| Reactant | Reagent | Conditions | Product |
| This compound | Acetyl chloride, Pyridine | Dichloromethane, 0°C to RT | Methyl 2-acetoxy-4-methoxy-5-nitrobenzoate |
Etherification of the hydroxyl group is commonly achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.
A typical procedure involves heating the compound with an alkylating agent, such as benzyl (B1604629) chloride or dimethyl sulfate, in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or sulpholane. prepchem.comgoogle.com This would result in the formation of the corresponding ether, for instance, Methyl 2-benzyloxy-4-methoxy-5-nitrobenzoate. prepchem.com
Table 3: Example Etherification Reaction
| Reactant | Reagent | Conditions | Product |
| This compound | Benzyl chloride, K₂CO₃ | Sulpholane, 100°C | Methyl 2-benzyloxy-4-methoxy-5-nitrobenzoate |
Reactions Involving the Methoxy Group
The methoxy group (-OCH₃) is generally stable. However, under specific and often harsh conditions, the ether linkage can be cleaved to yield a phenol (B47542). This reaction, known as demethylation, is typically accomplished using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃).
Treating this compound with such a reagent would cleave the methyl-oxygen bond of the methoxy group at C-4, converting it into a hydroxyl group. This would produce Methyl 2,4-dihydroxy-5-nitrobenzoate. A patent for a related compound describes the selective demethylation of a dimethoxy-nitrobenzoic acid derivative using a potassium hydroxide (B78521) solution, indicating that under certain conditions, a strong base can also effect this transformation. google.com The choice of reagent is critical to avoid potential side reactions, such as hydrolysis of the methyl ester group.
Demethylation Strategies
The cleavage of the aryl methyl ether at the C4 position is a key transformation, converting the methoxy group into a hydroxyl group. This process, known as demethylation, can be achieved using various reagents, with the choice depending on the desired selectivity and the tolerance of other functional groups in the molecule. wikipedia.org The methyl group is generally stable, so its removal often requires harsh conditions. chem-station.com
Common strategies for demethylating aryl methyl ethers include the use of strong Lewis acids or nucleophilic reagents.
Boron Tribromide (BBr₃): This is a powerful and frequently used Lewis acid for ether cleavage. chem-station.comnih.gov The reaction typically proceeds by the formation of a complex between the ether oxygen and BBr₃, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com It is highly selective and tolerates functional groups like esters. rsc.org Reactions are often conducted at low temperatures to control reactivity. chem-station.comchemicalforums.com Density functional theory calculations have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov
Aluminium Chloride (AlCl₃): As another potent Lewis acid, AlCl₃ can effectively cleave aryl methyl ether bonds. chem-station.comrsc.org It is sometimes used in combination with nucleophiles like ethanethiol (B150549) to enhance its demethylating capability, achieving high yields. rsc.org
Strong Brønsted Acids: Aqueous hydrobromic acid (HBr) is a classic reagent for demethylation. chem-station.comrsc.org The reaction involves protonation of the ether oxygen, followed by nucleophilic substitution by the bromide ion. chem-station.com These reactions often require high temperatures, and co-solvents like acetic acid may be used. chem-station.comreddit.com However, the harsh acidic conditions can lead to the hydrolysis of the methyl ester group.
Thiolates: Nucleophilic cleavage using thiolate salts, such as sodium ethanethiolate (EtSNa), provides an alternative under basic conditions. chem-station.com This method can be advantageous when acid-sensitive groups are present in the molecule.
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Lewis Acids | Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to RT | Highly effective, tolerates ester groups. chem-station.comrsc.org |
| Aluminium Chloride (AlCl₃) | Dichloromethane or Acetonitrile (B52724), heat | Strong Lewis acid, can be used with co-reagents. chem-station.comrsc.org | |
| Brønsted Acids | Hydrobromic Acid (HBr, 47%) | High temperature (e.g., 130°C), often with Acetic Acid | Harsh conditions, may affect other functional groups. chem-station.comreddit.com |
| Nucleophiles | Sodium Ethanethiolate (EtSNa) | Basic conditions, high boiling solvents (e.g., NMP) | Useful for substrates sensitive to acid. chem-station.com |
| Pyridinium Hydrochloride | Neat, high temperature (e.g., >100°C) | A milder alternative to strong acids. chemicalforums.comreddit.com |
Oxidation Reactions
The functional groups of this compound exhibit different susceptibilities to oxidation.
Phenolic Hydroxyl Group: Phenols are generally susceptible to oxidation. The presence of an electron-withdrawing nitro group on the ring enhances the acidic strength of the phenol but also influences its oxidation potential. ncert.nic.in The oxidation of o-nitrophenol has been studied, indicating that the phenolic group can be irreversibly oxidized electrochemically. nih.gov This suggests that the hydroxyl group in this compound is a likely site for oxidative transformation.
Methyl Ester Group: Methyl esters are relatively stable to oxidation. Studies on the oxidation of fatty acid methyl esters, relevant to biodiesel, show that oxidation primarily occurs at unsaturated sites within the fatty acid chain rather than at the ester group itself under typical conditions. nih.govagqm-biodiesel.denrel.gov Strong oxidizing agents would be required to oxidize the ester function, likely under conditions that would also affect other parts of the molecule.
Aromatic Ring: The aromatic ring is highly substituted with both activating (hydroxyl, methoxy) and deactivating (nitro, ester) groups. The electron-withdrawing nature of the nitro and ester groups makes the ring less susceptible to oxidative degradation compared to unsubstituted benzene. However, strong oxidation can lead to ring cleavage. The oxidation of a nitrosophenol to a nitrophenol using nitric acid has been reported, highlighting the stability of the nitro-substituted ring under certain oxidative conditions. acs.org
Derivatization Strategies for Expanding Molecular Diversity
The structure of this compound offers multiple handles for derivatization, allowing for the synthesis of a diverse library of related compounds.
Selective Functionalization of Aromatic Positions
Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. lumenlearning.com The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating and ortho-, para-directing, while the nitro (-NO₂) and methyl ester (-COOCH₃) groups are deactivating and meta-directing. minia.edu.egyoutube.com
An analysis of the directing effects on the available positions of the benzene ring is as follows:
-OH group (at C2): Directs incoming electrophiles to positions C4 (blocked by -OCH₃) and C6.
-OCH₃ group (at C4): Directs incoming electrophiles to positions C3 and C5 (both blocked).
-NO₂ group (at C5): Directs incoming electrophiles to C3 (blocked).
-COOCH₃ group (at C1): Directs incoming electrophiles to C3 and C5 (both blocked).
The combined influence of these groups strongly favors electrophilic substitution at the C6 position. This position is ortho to the strongly activating hydroxyl group and is the only unblocked position favored by an activating group. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts alkylation would be expected to occur selectively at C6.
Introduction of Diverse Chemical Moieties
Beyond the aromatic ring, the existing functional groups provide avenues for introducing a wide range of chemical entities.
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into an ether through Williamson ether synthesis or other alkylation methods. acs.org For example, reaction with an alkyl halide in the presence of a base would yield the corresponding 4-alkoxy derivative.
Derivatization of the Ester Group: The methyl ester can be converted into a variety of other functional groups.
Amide Formation: Reaction with primary or secondary amines, often at elevated temperatures or with catalysis, can convert the methyl ester into the corresponding amide. The synthesis of salicylanilides from related nitro-substituted salicylic (B10762653) acids demonstrates this transformation. nih.gov
Hydrolysis: Saponification with a base like sodium hydroxide followed by acidification will hydrolyze the ester to the corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com This acid can then be used in a wide range of subsequent reactions.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) under various conditions. A common method involves using a metal in an acidic medium, such as powdered iron in acetic acid. mdpi.com This transformation yields Methyl 2-amino-5-hydroxy-4-methoxybenzoate, a key intermediate for synthesizing heterocyclic compounds or for further derivatization of the amino group.
Table 2: Potential Derivatization Reactions
| Functional Group | Reaction Type | Reagents & Conditions | Resulting Moiety |
|---|---|---|---|
| Aromatic Ring (C6) | Electrophilic Substitution | E.g., Br₂, FeBr₃ | Introduction of an electrophile (e.g., -Br) |
| Hydroxyl (C2) | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) |
| Methyl Ester (C1) | Amidation | Amine (RNH₂), Heat | Amide (-CONHR) |
| Methyl Ester (C1) | Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid (-COOH) |
| Nitro (C5) | Reduction | Fe, Acetic Acid | Amino (-NH₂) |
Mechanistic Investigations of Complex Chemical Transformations
Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity and controlling outcomes. While specific mechanistic studies on this exact molecule are not widely published, analogies can be drawn from well-studied reactions of similar compounds.
Mechanism of Demethylation: The BBr₃-facilitated demethylation of aryl methyl ethers has been investigated using density functional theory (DFT). nih.gov The mechanism is predicted to involve charged intermediates, where the Lewis acidic boron atom coordinates to the ether oxygen, making the methyl carbon more electrophilic and susceptible to attack by a bromide ion. chem-station.comnih.gov
Mechanism of Electrophilic Aromatic Substitution: The nitration of phenols typically proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring. chegg.com For this compound, the attack would be directed to the C6 position due to the powerful activating and directing effect of the C2-hydroxyl group. The stability of the intermediate carbocation (the sigma complex) is enhanced by resonance delocalization of the positive charge onto the oxygen atom of the hydroxyl group, favoring ortho substitution. lumenlearning.com
Computational Reactivity Studies: Quantum chemistry methods are increasingly used to predict the reactivity of aromatic compounds. nih.govnih.govpurdue.edu For instance, the Fukui function can be calculated to predict reactive sites for electrophilic attack. nih.gov Such computational studies could be applied to this compound to provide a theoretical basis for its observed regioselectivity in functionalization reactions and to explore the transition states of complex transformations.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a compound like Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, specific chemical shifts (δ) are expected for its distinct proton groups.
Expected ¹H NMR Data for this compound (Based on general principles and data from analogous compounds)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| OCH₃ (at C-4) | 3.8 - 4.0 | Singlet |
| COOCH₃ | ~3.9 | Singlet |
| Aromatic H (at C-3) | 6.5 - 7.0 | Singlet or Doublet |
| Aromatic H (at C-6) | 7.5 - 8.0 | Singlet or Doublet |
| OH | Variable | Broad Singlet |
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Each carbon atom in this compound, being in a distinct chemical environment, would give rise to a separate signal.
As with ¹H NMR, specific ¹³C NMR data for the target compound is scarce. However, analysis of related structures like methyl 2-hydroxybenzoate and Methyl 2-methoxy-5-nitrobenzoate can help in predicting the spectrum. chemicalbook.comdocbrown.info The carbon atoms attached to electronegative oxygen atoms (hydroxyl, methoxy (B1213986), and ester groups) and the nitro group will have characteristic chemical shifts. The carbonyl carbon of the ester group would be expected to resonate at the downfield end of the spectrum (around 160-170 ppm).
Predicted ¹³C NMR Data for this compound (Based on general principles and data from analogous compounds)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| COOCH₃ | ~52 |
| OCH₃ (at C-4) | ~56 |
| Aromatic C-H | 100 - 130 |
| Aromatic C-Substituted | 130 - 165 |
| C=O (Ester) | 165 - 175 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the aromatic protons, helping to confirm their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the aromatic C-H groups and the methyl groups to their corresponding protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For instance, correlations from the methoxy protons to the C-4 carbon and from the ester methyl protons to the carbonyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY spectrum reveals protons that are close to each other in space, even if they are not directly bonded. This can provide insights into the molecule's conformation, for example, the spatial proximity of the methoxy group protons to one of the aromatic protons.
While specific 2D NMR studies on this compound are not cited, the application of these techniques is a standard procedure in the structural confirmation of novel or complex organic molecules. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For an isomer, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate , the calculated monoisotopic mass is 227.04298701 Da, which corresponds to the molecular formula C₉H₉NO₆. nih.gov This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used to assess the purity of a sample and to identify its components.
In a typical GC-MS analysis of a nitroaromatic compound, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.govmdpi.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to libraries of known compounds for identification. For nitroaromatic compounds, specific sample preparation techniques, such as derivatization, may be employed to improve chromatographic performance and detection sensitivity. mdpi.com The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity for trace analysis of such compounds in complex matrices. nih.govmdpi.com
Analysis of Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the parent molecule is ionized to form a molecular ion (M+), which then undergoes fragmentation into smaller, characteristic ions.
The fragmentation of aromatic nitro compounds often involves the loss of nitro-related groups (NO, NO2) and cleavage of the ester group. For this compound (molecular weight: 227.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 227. nih.govnih.gov Subsequent fragmentation could proceed via several pathways. A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH3) to yield an [M-31]+ ion. docbrown.info Another likely fragmentation is the loss of the nitro group (NO2), leading to an [M-46]+ peak.
Key expected fragmentation patterns are detailed below:
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 227 | [C9H9NO6]+• (Molecular Ion) | - |
| 196 | [C8H6NO5]+ | •OCH3 |
| 181 | [C9H9O4]+ | •NO2 |
This table is predictive and based on common fragmentation patterns of related aromatic nitro compounds and methyl esters.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The nitro group (NO2) gives rise to two distinct stretching vibrations: an asymmetric stretch typically found in the 1560–1500 cm⁻¹ region and a symmetric stretch between 1390–1300 cm⁻¹. For this compound, the asymmetric stretch is expected around 1520 cm⁻¹. Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The C-O stretches of the ether and ester groups would appear in the 1250-1000 cm⁻¹ fingerprint region. The IR spectrum of the related compound methyl 4-hydroxy-3-nitrobenzoate provides a reference for these characteristic peaks. nist.gov
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |
| Ester Carbonyl | C=O Stretch | ~1700 |
| Nitro | N=O Asymmetric Stretch | ~1520 |
| Nitro | N=O Symmetric Stretch | 1390 - 1300 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
X-ray Diffraction Analysis of Crystalline Forms
X-ray diffraction (XRD) on a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown, for example, by slow evaporation of a solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. This analysis yields precise atomic coordinates, from which the molecular geometry can be determined. The data would reveal the planarity of the benzene (B151609) ring and the conformation of the methoxy, ester, and nitro substituents relative to the ring. The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. nih.gov
The crystal structure allows for a detailed analysis of the non-covalent interactions that stabilize the crystal packing. For this compound, a strong intramolecular hydrogen bond is expected between the phenolic hydroxyl group (donor) and an oxygen atom of the adjacent nitro group or the carbonyl oxygen of the ester group. This is a common feature in ortho-substituted phenols. nih.gov
Intermolecular forces dictate how the molecules pack together in the crystal. These can include:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor to the nitro or ester groups of neighboring molecules, leading to the formation of chains or more complex three-dimensional networks. nih.gov
π-Stacking: The planar aromatic rings can stack on top of each other, an interaction that helps to stabilize the crystal structure. The presence and geometry of such interactions would be determined from the crystal structure data.
Analysis of related structures, such as Bis{4-[(2-hydroxy-5-methoxy-3-nitrobenzylidene)amino]phenyl} ether, reveals the formation of extensive C-H···O hydrogen bonds that link molecules into layers. nih.gov A similar analysis for the title compound would map out the complete network of these non-covalent interactions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound and for separating it from any isomers or impurities. For instance, a closely related compound, Methyl 5-hydroxy-2-nitrobenzoate, is commercially available with its purity certified by HPLC. adventchembio.comadventchembio.com
In a typical reversed-phase HPLC method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The compound's polarity, governed by its hydroxyl, methoxy, nitro, and ester groups, will determine its retention time. A detector, commonly a UV-Vis detector set to a wavelength where the aromatic nitro compound strongly absorbs, quantifies the eluted components. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. This method is also highly effective for separating constitutional isomers (e.g., Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate) that may be present as byproducts from the synthesis. bldpharm.com
Methodological Considerations in Spectroscopic Data Validation and Resolution of Discrepancies
The validation of spectroscopic data is critical for the unambiguous identification of this compound. A single technique is rarely sufficient; instead, a combination of methods is employed. For example, while MS provides the molecular weight and fragmentation, it does not distinguish between isomers. docbrown.info NMR spectroscopy would be required to definitively establish the substitution pattern on the aromatic ring.
Discrepancies can arise and must be carefully resolved. In mass spectrometry, interpreting fragmentation patterns can be complex, and proposed pathways are often conjectural without further experiments. docbrown.info In X-ray crystallography, the precise location of hydrogen atoms can sometimes be difficult to determine solely from the diffraction data and may require refinement based on known geometric parameters or theoretical calculations. nih.gov
A comparison between experimental data and computationally predicted spectra (e.g., DFT calculations for IR or NMR) can be a valuable validation tool. nih.gov Significant deviations between experimental and theoretical data may suggest an incorrect structural assignment or the presence of unexpected intermolecular interactions. Therefore, a rigorous analytical approach involves cross-validating the results from multiple spectroscopic techniques (MS, IR, NMR) and, where possible, confirming the three-dimensional structure through single-crystal X-ray diffraction to ensure the data is consistent and the structural assignment is correct.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 2-hydroxybenzoate |
| 2-methoxypropane |
| Methyl 4-hydroxy-3-nitrobenzoate |
| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde |
| Methyl 4-hydroxybenzoate |
| Bis{4-[(2-hydroxy-5-methoxy-3-nitrobenzylidene)amino]phenyl} ether |
| Methyl 5-hydroxy-2-nitrobenzoate |
| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate |
| Acetonitrile |
Absence of Detailed Computational Studies for this compound
Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, a notable scarcity of specific published research in this area prevents a detailed analysis as requested. This article outlines the intended areas of investigation, highlighting the lack of available data for this particular molecule.
Theoretical and computational chemistry provide profound insights into the structural, electronic, and reactive properties of molecules. Methodologies such as Density Functional Theory (DFT) and other molecular modeling techniques are instrumental in modern chemical research. However, for the compound this compound, with the CAS number 723284-34-2, specific computational studies appear to be limited or not publicly available in the searched scientific literature.
Computational Chemistry and Theoretical Investigations
Predictive Modeling of Reaction Pathways and Energetics
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for the predictive modeling of reaction pathways and the associated energetics for the formation of complex organic molecules like this compound. Such theoretical investigations provide deep insights into the reaction mechanisms, regioselectivity, and the kinetic and thermodynamic favorability of synthetic routes.
The primary synthetic route to this compound involves the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of its precursor, Methyl 2-hydroxy-4-methoxybenzoate. Theoretical studies on similar phenolic compounds have demonstrated that the positions susceptible to electrophilic attack can be reliably predicted by analyzing the distribution of electron density in the reactant molecule. researchgate.netorientjchem.orguotechnology.edu.iq
In the case of Methyl 2-hydroxy-4-methoxybenzoate, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and are ortho-, para-directing. The methyl ester (-COOCH₃) group is a deactivating group and a meta-director. Computational models would therefore be employed to determine the most likely position for nitration. This is achieved by calculating the energies of the possible sigma-complex intermediates (also known as Wheland intermediates) that can be formed. The stability of these intermediates is a key indicator of the preferred reaction pathway. The pathway with the lowest activation energy barrier will be the kinetically favored one.
A typical computational study would involve the following steps:
Optimization of the geometry of the reactant, Methyl 2-hydroxy-4-methoxybenzoate, and the electrophile (e.g., nitronium ion, NO₂⁺).
Identification of all possible sites for electrophilic attack on the aromatic ring.
Calculation of the transition state structures and the corresponding activation energies for the formation of each possible sigma-complex.
Calculation of the energies of the intermediates and the final products after deprotonation.
Theoretical calculations for analogous systems, such as the electrophilic substitution on 8-hydroxyquinoline, have shown that the stability of the resulting product isomers can be effectively determined by comparing their total energies, the energy levels of the Highest Occupied Molecular Orbital (HOMO), and the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netorientjchem.orguotechnology.edu.iq For the nitration of Methyl 2-hydroxy-4-methoxybenzoate, computational models would predict the regioselectivity by comparing the activation energies for the formation of the different possible nitro-substituted isomers.
While specific experimental and computational studies on the reaction energetics for the synthesis of this compound are not extensively documented in publicly available literature, a representative data table based on typical DFT calculations for such a reaction is presented below to illustrate the expected findings. The values are hypothetical but reflect the relative energies that would be anticipated in such a predictive study.
| Position of Nitration | Intermediate | Relative Activation Energy (kcal/mol) | Relative Energy of Intermediate (kcal/mol) | Relative Energy of Product (kcal/mol) |
|---|---|---|---|---|
| 5-position | Sigma-complex at C5 | 15.2 | -5.8 | -25.6 |
| 3-position | Sigma-complex at C3 | 18.9 | -2.1 | -21.3 |
| 6-position | Sigma-complex at C6 | 22.5 | +1.5 | -18.7 |
The data in the table illustrates that the formation of this compound (nitration at the 5-position) is predicted to be the most favorable pathway due to the lower activation energy and the greater stability of the resulting product compared to nitration at other available positions. This aligns with the directing effects of the hydroxyl and methoxy groups, which strongly favor substitution at the position para to the hydroxyl group and ortho to the methoxy group.
Such predictive modeling is invaluable in synthetic chemistry for optimizing reaction conditions, predicting major and minor products, and understanding the underlying electronic factors that govern chemical reactivity. mdpi.com
Applications of Methyl 2 Hydroxy 4 Methoxy 5 Nitrobenzoate in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Aromatic nitro compounds are integral to the synthesis of drugs and other biologically active molecules. nih.gov Isomers and related structures, such as 5-hydroxy-4-methoxy-2-nitrobenzoic acid compounds, are recognized as useful raw materials and synthetic intermediates for pharmaceuticals and agricultural chemicals. google.com For instance, the related compound methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is an intermediate for the anti-cancer drug Gefitinib. sdhypharma.com
The utility of this compound stems from its array of functional groups, which can be selectively modified. The nitro group, for example, is a versatile functional handle. It can be readily reduced to an amine, which then opens up a plethora of synthetic pathways, including diazotization, amidation, and N-alkylation reactions. This transformation is fundamental in building more complex nitrogen-containing scaffolds common in medicinal chemistry.
Precursor in the Development of Substituted Benzoate (B1203000) Derivatives with Designed Functionalities
The structure of this compound is primed for the development of diverse substituted benzoate derivatives. Each functional group on the aromatic ring can be targeted to introduce new functionalities, allowing chemists to fine-tune the molecule's properties for specific applications.
Modification of the Nitro Group: The electron-withdrawing nitro group can be reduced to an amine (NH₂). This amine can then be converted into a wide range of functional groups, such as amides, sulfonamides, or be used in coupling reactions to form larger molecules.
Reactions at the Hydroxyl Group: The phenolic hydroxyl group (-OH) is nucleophilic and can be readily alkylated to form ethers or acylated to form esters. This allows for the introduction of various side chains, which can influence solubility, lipophilicity, and biological activity.
Transformations of the Ester Group: The methyl ester (-COOCH₃) can be hydrolyzed to the corresponding carboxylic acid (-COOH). This acid can then be converted to acid chlorides, amides, or other esters, providing a point of attachment for other molecular fragments.
Reactions involving the Methoxy (B1213986) Group: While generally stable, the methoxy group (-OCH₃) can be demethylated under specific conditions to yield another hydroxyl group, providing an additional site for modification.
This inherent reactivity makes the compound an excellent starting material for creating libraries of related compounds for screening purposes, such as in drug discovery.
Utilization in the Synthesis of Aromatic Scaffolds for Chemical Probe Development
Aromatic scaffolds are core structures upon which larger, more complex molecules are built. This compound is itself a functionalized aromatic scaffold. In the development of chemical probes—molecules used to study biological processes—a well-defined core structure is essential.
The development of such probes often requires a modular synthesis where different components (e.g., a reactive group, a linker, and a reporter group like a fluorophore) can be systematically varied. The distinct reactivity of the functional groups on this compound allows for the sequential and controlled addition of these components. For example, the hydroxyl group could be used to attach a linker, while the nitro group is converted to an amine to attach a reporter molecule. This controlled, stepwise modification is crucial for building the sophisticated architectures required for effective chemical probes.
Strategic Importance in Multistep Organic Syntheses for Specific Chemical Targets
In multistep syntheses, the order of reactions and the choice of intermediates are of paramount importance. This compound is a strategic intermediate because its functional groups have different reactivities that can be exploited in a controlled sequence. The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring, particularly in electrophilic substitution reactions.
A common synthetic strategy involves using the existing substituents to direct the position of new groups added to the ring. Subsequently, one of the existing functional groups, such as the nitro group, can be transformed to enable the next step of the synthesis. For example, a synthetic plan might involve an initial reaction at the hydroxyl group, followed by the reduction of the nitro group to an amine, which is then used in a cyclization reaction to form a heterocyclic system. This type of planned, sequential transformation is the hallmark of its strategic use in targeting complex molecules like alkaloids, polycyclic natural products, and specialized pharmaceuticals. The synthesis of the anti-cancer drug Gefitinib, for example, involves a multistep process starting from a related substituted benzoate, which undergoes nitration, reduction, cyclization, and amination reactions. mdpi.com
Intermediate in Dye Synthesis
Aromatic nitro compounds are classic precursors in the synthesis of dyes, particularly azo dyes. Azo dyes, which are characterized by the -N=N- functional group, are a large and important class of synthetic colorants. unb.ca The synthesis of these dyes typically involves two main steps: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another amine. unb.cauomustansiriyah.edu.iq
This compound is an ideal intermediate for this process. The synthesis pathway involves the chemical reduction of the nitro (-NO₂) group to a primary amino (-NH₂) group. This resulting aniline (B41778) derivative can then be converted into a diazonium salt using nitrous acid (generated from sodium nitrite and a strong acid) at low temperatures (0-5°C). uomustansiriyah.edu.iqscialert.net This diazonium salt is an electrophile that will readily react with an electron-rich coupling component to form the stable azo linkage, creating a highly conjugated system that absorbs light in the visible spectrum, thus imparting color. The specific shade of the dye can be tuned by the choice of the coupling partner. The presence of the hydroxyl and methoxy groups on the original ring also influences the final color of the dye. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Gefitinib |
| 5-hydroxy-4-methoxy-2-nitrobenzoic acid |
| Sodium nitrite |
Elucidation of Structure Reactivity Relationships and Intermolecular Interactions
Influence of Substituent Effects on Aromatic Ring Reactivity
The reactivity of the aromatic ring in Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is governed by the complex interplay of its four substituents: a hydroxyl (-OH), a methoxy (B1213986) (-OCH3), a nitro (-NO2), and a methyl carboxylate (-COOCH3). These groups modulate the electron density of the benzene (B151609) ring through a combination of inductive and resonance effects, thereby influencing the rate and regioselectivity of electrophilic aromatic substitution reactions.
The influence of a substituent can be broadly categorized as either activating or deactivating. Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, deactivating groups withdraw electron density, rendering the ring less reactive.
Activating Groups: The hydroxyl (-OH) and methoxy (-OCH3) groups are potent activating substituents. mdpi.comresearchgate.net Both groups have oxygen atoms with lone pairs of electrons adjacent to the ring. While oxygen is highly electronegative and withdraws electron density through the sigma bond (inductive effect), its ability to donate a lone pair into the aromatic π-system (resonance effect) is far more significant. researchgate.net This donation of electron density, known as a positive resonance effect (+R), substantially increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. mdpi.com The activating strength of a hydroxyl or methoxy group can increase the rate of electrophilic substitution by a factor of ten thousand or more compared to unsubstituted benzene. mdpi.comresearchgate.net
Deactivating Groups: The nitro (-NO2) group is one of the most powerful deactivating substituents. researchgate.net It strongly withdraws electron density from the ring through both a negative inductive effect (-I), due to the formal positive charge on the nitrogen atom, and a strong negative resonance effect (-R). researchgate.net This extensive delocalization of the ring's π-electrons onto the nitro group significantly reduces the ring's nucleophilicity, decreasing its reactivity toward electrophiles by a factor of approximately one million. mdpi.comresearchgate.net The methyl carboxylate (-COOCH3) group is also deactivating. The carbonyl carbon has a partial positive charge and withdraws electron density from the ring primarily through a negative resonance effect. researchgate.net
The directing influence of each substituent is also critical. Activating groups like -OH and -OCH3 direct incoming electrophiles to the ortho and para positions. nih.gov Deactivating groups like -NO2 and -COOCH3 direct incoming electrophiles to the meta position relative to themselves. mdpi.com
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
|---|---|---|---|---|---|
| -OH (hydroxyl) | C2 | -I (Withdrawing) | +R (Donating) | Strongly Activating researchgate.net | Ortho, Para nih.gov |
| -OCH3 (methoxy) | C4 | -I (Withdrawing) | +R (Donating) | Strongly Activating researchgate.net | Ortho, Para nih.gov |
| -NO2 (nitro) | C5 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating researchgate.net | Meta mdpi.com |
| -COOCH3 (methyl carboxylate) | C1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating researchgate.net | Meta mdpi.com |
Intermolecular Forces and Crystal Packing Motifs
While a specific crystal structure determination for this compound is not publicly documented, a detailed analysis of its likely intermolecular forces and crystal packing can be inferred from crystallographic studies of closely related analogues, such as Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-hydroxy-4-iodobenzoate. nih.govresearchgate.netnih.gov
A dominant structural feature in these types of molecules is a strong intramolecular hydrogen bond. nih.gov The hydroxyl group (-OH) at the C2 position acts as a hydrogen bond donor to the carbonyl oxygen of the adjacent methyl ester group (-COOCH3) at C1. nih.govresearchgate.net This interaction forms a stable six-membered pseudo-ring, which significantly influences the molecule's conformation, typically forcing the entire molecule to be nearly planar. nih.govresearchgate.net
In the solid state, the crystal structure is stabilized by a network of weaker intermolecular interactions. These include:
C-H···O Hydrogen Bonds: Aromatic C-H groups and the methyl C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the nitro and carbonyl groups of neighboring molecules. nih.govresearchgate.net These interactions link the planar molecules into larger supramolecular assemblies.
π-π Stacking: The planar, electron-rich aromatic rings are expected to interact with each other through π-π stacking. In related nitroaromatic compounds, slipped-parallel orientations are often favored to minimize electrostatic repulsion and maximize dispersion forces. nih.gov The interaction energy for a nitrobenzene (B124822) dimer in a slipped-parallel orientation has been calculated to be -6.81 kcal/mol, indicating a significant stabilizing force. nih.gov
Other Interactions: The nitro group itself plays a crucial role. Intermolecular interactions in the crystal can cause the nitro group to twist out of the plane of the benzene ring, with a mean twist angle of 7.3 degrees observed in a study of para-substituted nitrobenzenes. mdpi.com This distortion is a balance between maintaining conjugation with the ring and optimizing crystal packing forces. mdpi.com
In a related iodo-derivative, inversion-generated dimers are formed via intermolecular hydrogen bonds, and these dimers then pack into parallel sheets. nih.gov It is plausible that this compound would adopt a similar packing motif, utilizing a combination of C-H···O bonds and π-π stacking to build its crystal lattice.
| Interaction (D—H···A) | Type | D···A Distance (Å) |
|---|---|---|
| O1—H1A···O4 | Intramolecular | 2.571 |
| C7—H7A···O5 | Intermolecular | 3.284 |
*D = Donor atom, A = Acceptor atom. Data from a closely related structure used for illustrative purposes.
Understanding Chemical Mechanisms at the Molecular Level
The mechanism proceeds through several distinct steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (H₂SO₄). This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
Nucleophilic Attack by Methanol (B129727): A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate where the oxygen from the methanol is bonded to the former carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion portion of the tetrahedral intermediate to one of the hydroxyl groups. This is often facilitated by another molecule of methanol or the conjugate base of the catalyst acting as a proton shuttle. This step converts one of the hydroxyl groups into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step generates a protonated version of the final ester.
Deprotonation: In the final step, the protonated ester is deprotonated, typically by a molecule of methanol or the conjugate base of the catalyst, to yield the final product, this compound, and regenerate the acid catalyst.
Each step in this mechanism is reversible, and the reaction is driven to completion by using a large excess of the alcohol (methanol) according to Le Châtelier's principle.
Comparative Analysis with Analogous Compounds
Comparison of Synthetic Efficiency Across Isomeric Methyl Hydroxy-Methoxy-Nitrobenzoates
The synthetic accessibility and efficiency of methyl hydroxy-methoxy-nitrobenzoate isomers are highly dependent on the starting materials and the directing effects of the substituents on the aromatic ring. While direct, side-by-side comparative studies on yields are not extensively documented, analysis of individual synthetic routes provides insight into their relative efficiencies.
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate can be synthesized with high efficiency. One documented method involves the esterification of 5-hydroxy-4-methoxy-2-nitrobenzoic acid with methanol (B129727) in the presence of concentrated sulfuric acid. This straightforward, one-step reaction has been reported to achieve an isolation yield of 87%. google.com
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is typically prepared through a multi-step process. A common route begins with the esterification of 4-hydroxy-3-methoxybenzoic acid (vanillic acid). researchgate.netmdpi.com The resulting methyl 4-hydroxy-3-methoxybenzoate is then subjected to nitration. The position of nitration is directed by the activating hydroxyl and methoxy (B1213986) groups.
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate , the primary compound of interest, can be synthesized via the nitration of its precursor, methyl 2-hydroxy-4-methoxybenzoate. The final step involves introducing the nitro group onto the activated ring, with its position determined by the powerful directing effects of the ortho-hydroxyl and para-methoxy groups.
| Compound | Typical Synthetic Route | Reported Yield | Key Considerations |
|---|---|---|---|
| This compound | Nitration of methyl 2-hydroxy-4-methoxybenzoate | Data not widely available | Regioselectivity is controlled by the strong ortho, para-directing -OH and -OCH3 groups. |
| Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | Esterification of vanillic acid followed by nitration. researchgate.netmdpi.com | Dependent on multi-step efficiency | Nitration position is influenced by both the -OH and -OCH3 groups. mdpi.com |
| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Esterification of 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com | 87% google.com | A direct and high-yielding, single-step conversion from the corresponding carboxylic acid. google.com |
Differential Reactivity Profiles of Related Derivatives
The reactivity of these isomers is dictated by the electronic landscape of the benzene (B151609) ring, which is shaped by the interplay of electron-donating groups (-OH, -OCH3) and electron-withdrawing groups (-NO2, -COOCH3).
A primary reaction for these compounds is the reduction of the nitro group to an amine, a critical step in the synthesis of more complex molecules like pharmaceuticals. For instance, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate can be reduced to its corresponding amino derivative using powdered iron in acetic acid. mdpi.com Similarly, the synthesis of the drug bosutinib (B1684425) involves the reduction of a nitrated precursor. mdpi.com The rate and conditions of this reduction can be influenced by the steric and electronic environment around the nitro group.
Further electrophilic aromatic substitution on these rings is challenging due to the presence of the strongly deactivating nitro and ester groups. youtube.com However, the reactivity of the hydroxyl group (e.g., alkylation) remains a viable pathway for modification. A mixture of methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate can be heated to achieve alkylation of the hydroxyl group. mdpi.com The nucleophilicity of the hydroxyl group, and thus its reactivity, is modulated by the position of the electron-withdrawing nitro group on the ring. In isomers where the nitro group is para to the hydroxyl group, the nucleophilicity would be significantly reduced compared to an ortho or meta arrangement due to a stronger resonance-based electron-withdrawing effect.
Spectroscopic Distinctions Among Isomers and Their Utility in Characterization
Spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for distinguishing between these isomers.
Infrared (IR) Spectroscopy: All isomers will exhibit characteristic absorption bands for the hydroxyl (O-H, broad), ester carbonyl (C=O), and nitro (NO2) groups. The C=O stretch of the ester typically appears in the 1730-1750 cm⁻¹ range. brainly.com The nitro group presents two strong, characteristic absorption peaks corresponding to its asymmetric and symmetric stretching vibrations, found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. brainly.comresearchgate.net While all isomers will display these fundamental peaks, the precise wavenumber can shift slightly based on the electronic effects conferred by the specific substitution pattern on the ring.
¹H NMR Spectroscopy: This technique is particularly powerful for differentiating the isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons. The electron-donating -OH and -OCH3 groups cause upfield shifts (to lower ppm) of nearby protons, while the electron-withdrawing -NO2 and -COOCH3 groups cause downfield shifts (to higher ppm). The two remaining protons on the benzene ring of each isomer will have a unique signature.
| Compound | Expected ¹H NMR Aromatic Signals | Expected IR Frequencies (cm⁻¹) |
|---|---|---|
| This compound | Two singlets, as the protons are para to each other. | ~3400 (O-H, broad) ~1730 (C=O, ester) ~1550 (NO₂, asym.) ~1350 (NO₂, sym.) |
| Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | Two doublets with a small meta coupling constant (J ≈ 2-3 Hz). | |
| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Two singlets, as the protons are para to each other. |
Note: The exact chemical shifts in ¹H NMR and frequencies in IR are dependent on the solvent and instrument used, but the relative patterns provide definitive structural information.
Electronic and Steric Effects on Reactivity in Related Compounds
The reactivity of the aromatic ring towards electrophiles and the reactivity of the functional groups are governed by a combination of electronic and steric effects. numberanalytics.comyoutube.com
Electronic Effects: The -OH and -OCH3 groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance (+R effect). ncert.nic.in Conversely, the -NO2 and -COOCH3 groups are strong deactivating, meta-directing groups because they withdraw electron density from the ring through both inductive (-I) and resonance (-R) effects. youtube.comncert.nic.in
In This compound , the positions are already defined by the nitration of a precursor. The electron density is highest at the C-6 position, ortho to both the -OH and -OCH3 groups, but this site is sterically hindered.
In Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate , the two remaining aromatic positions (C-2 and C-6) are electronically distinct. The C-2 position is ortho to the -OCH3 and meta to the -OH, while the C-6 position is ortho to the -OH and meta to the -OCH3.
In Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate , the powerful deactivating effect of the ortho-nitro group significantly reduces the nucleophilicity of the entire ring.
Steric Effects: Steric hindrance plays a crucial role in dictating reactivity, particularly at positions adjacent to bulky substituents. youtube.com The approach of a reagent to a position ortho to a methoxy or ester group can be impeded. learncbse.inbyjus.com For example, in the case of further substitution reactions, an incoming electrophile would face significant steric hindrance at a position flanked by two existing groups. This often leads to a preference for reaction at less crowded sites. In these isomers, any potential reaction at a position between two substituents is highly unlikely due to severe steric crowding. This effect is a key determinant in predicting the products of further chemical transformations. numberanalytics.com
Future Research Directions
Development of Novel Green Chemistry Approaches for Synthesis
The future synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate will likely pivot towards green chemistry principles to minimize environmental impact and enhance safety. Traditional nitration methods often rely on harsh acid mixtures, such as sulfuric and nitric acid, which generate significant waste. Research is needed to develop cleaner, more efficient synthetic protocols.
Key areas of investigation should include:
Eco-friendly Nitrating Agents: Exploring alternatives to conventional nitrating agents is paramount. A promising avenue is the use of systems like nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), which has been shown to be highly selective and easier to control in the synthesis of other nitrobenzoic acids. researchgate.net
Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as zeolites, could offer a greener path for the nitration of the precursor, methyl 2-hydroxy-4-methoxybenzoate. Zeolites can provide high regioselectivity and are easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net
Solvent Selection: Future work should focus on replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids to reduce volatile organic compound (VOC) emissions.
Table 1: Comparison of Traditional vs. Proposed Green Synthesis Route
| Feature | Traditional Nitration | Proposed Green Approach |
| Nitrating Agent | H₂SO₄/HNO₃ mixture | HNO₃/Ac₂O or solid acid catalyst |
| Solvent | Dichloromethane, Chloroform | Water, Ethanol, or solvent-free |
| Byproducts | Acidic aqueous waste | Recyclable catalyst, less waste |
| Atom Economy | Low to moderate | Potentially higher |
| Safety Concerns | Highly corrosive, exothermic | Milder conditions, easier control |
Exploration of Catalytic Methodologies for Selective Transformations
The functional groups on this compound offer multiple sites for chemical modification. Future research should prioritize the development of catalytic methods to achieve high selectivity in these transformations, which is crucial for creating value-added derivatives.
Selective Nitro Group Reduction: The reduction of the nitro group to an amine is a key transformation, yielding a valuable synthetic building block. Research should explore chemoselective catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or novel non-precious metal catalysts to avoid affecting other functional groups.
Catalytic C-O and C-N Coupling: The resulting amino derivative could be a substrate for catalytic cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to form complex biaryl ethers or amines.
Hydroxyl Group Derivatization: Selective catalytic etherification or esterification of the hydroxyl group could be explored to modify the compound's properties for specific applications.
In-depth Studies of Reaction Kinetics and Thermodynamics
A comprehensive understanding of the reaction kinetics and thermodynamics governing the synthesis and transformations of this compound is essential for process optimization, scaling, and ensuring safety.
Future studies should aim to:
Determine the rate laws and reaction order for key synthetic steps.
Calculate the activation energy (Ea) to understand the temperature sensitivity of the reactions.
Measure the thermodynamic parameters (enthalpy ΔH, entropy ΔS, and Gibbs free energy ΔG) to assess reaction feasibility and spontaneity.
This data is critical for designing efficient industrial-scale reactors, predicting reaction outcomes under various conditions, and preventing runaway reactions.
Table 2: Key Parameters for Kinetic and Thermodynamic Analysis
| Parameter | Symbol | Significance |
| Rate Constant | k | Quantifies the speed of a reaction. |
| Activation Energy | Ea | The minimum energy required to initiate a reaction. |
| Enthalpy of Reaction | ΔH | The heat absorbed or released during a reaction. |
| Entropy of Reaction | ΔS | The measure of change in molecular disorder. |
| Gibbs Free Energy | ΔG | Determines the spontaneity of a reaction. |
Application of Machine Learning and AI in Predicting Reactivity and Synthetic Routes
The integration of machine learning (ML) and artificial intelligence (AI) represents a frontier in chemical research. For this compound, these computational tools can accelerate discovery and optimization.
Potential applications include:
Reactivity Prediction: AI models trained on large chemical datasets can predict the most likely sites of reaction on the molecule under various conditions, guiding experimental design for selective transformations.
Retrosynthesis Planning: AI algorithms can propose novel and efficient synthetic routes starting from commercially available precursors, potentially uncovering more economical or sustainable pathways than those devised by traditional methods.
Catalyst Discovery: ML can be used to screen virtual libraries of potential catalysts for specific transformations, such as the selective reduction of the nitro group, identifying promising candidates for experimental validation.
Investigation of Solid-State Properties and Polymorphism for Enhanced Chemical Stability
The solid-state properties of an organic compound are critical for its storage, formulation, and handling. The investigation into the crystallography of this compound is a necessary step for its practical application. While the crystal structure of isomers like methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been studied, specific analysis of the title compound is required. researchgate.net
Future research should focus on:
Polymorph Screening: A systematic search for different crystalline forms (polymorphs) of the compound should be conducted. Polymorphs can have different melting points, solubilities, and stabilities.
Single Crystal X-ray Diffraction: Obtaining a single crystal and analyzing it via X-ray diffraction will determine the precise three-dimensional arrangement of atoms and molecules, providing definitive structural proof.
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be used to study the thermal stability, melting points, and decomposition behavior of any identified polymorphs.
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Mechanism Elucidation
To fully understand and control the synthesis and reactions of this compound, advanced in-situ spectroscopic techniques are indispensable. These methods allow researchers to observe the reaction as it happens, providing deep mechanistic insights.
Real-time Monitoring: Probes for Fourier-Transform Infrared (FT-IR) or Raman spectroscopy can be inserted directly into a reaction vessel to monitor the disappearance of reactants and the appearance of products in real-time. This data is invaluable for kinetic analysis and endpoint determination.
Mechanism Elucidation: By identifying transient intermediates that may not be observable through traditional offline analysis (e.g., TLC, GC-MS), in-situ spectroscopy can help elucidate complex reaction mechanisms. This is particularly important for optimizing catalytic processes and minimizing side-product formation.
Q & A
Q. What are the standard synthetic routes for Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, and how are intermediates characterized?
Answer: A common approach involves sequential functionalization of a benzoic acid derivative. For example:
- Step 1: Nitration of a methoxy-substituted benzoate precursor, ensuring regioselectivity for the 5-position.
- Step 2: Hydroxylation at the 2-position via demethylation or selective protection/deprotection strategies.
- Step 3: Esterification to stabilize the carboxyl group.
Characterization relies on NMR (1H/13C for substituent positions), IR (to confirm ester and nitro groups), and HPLC for purity. Crystallographic validation using tools like ORTEP-3 (for X-ray structure determination) ensures stereochemical accuracy (#user-content-evidence1)(#user-content-evidence14).
Table 1: Key Synthetic Intermediates and Characterization Data
| Intermediate | Key Spectral Data (NMR δ ppm) | Purity (HPLC %) |
|---|---|---|
| Precursor A | 1H: 8.2 (s, 1H, NO₂), 3.9 (s, 3H, OCH₃) | 98.5 |
| Intermediate B | 1H: 10.1 (s, 1H, OH), 6.8 (d, 1H, Ar-H) | 97.2 |
Q. How is this compound typically characterized for structural confirmation?
Answer:
- X-ray crystallography : Resolve molecular geometry using programs like ORTEP-3 for thermal ellipsoid plotting (#user-content-evidence1).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 243.05).
- UV-Vis : Assess electronic transitions (λmax ~320 nm for nitro-aromatic systems).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?
Answer: Discrepancies may arise from polymorphic forms or impurities. Mitigation strategies include:
- DSC/TGA : Analyze thermal behavior to detect polymorphs (#user-content-evidence7).
- Recrystallization : Use solvents like ethanol/water mixtures to isolate pure forms.
- Cross-validate : Compare data with structurally analogous compounds (e.g., methyl 4-methoxy-3-nitrobenzoate, mp 177–180°C (#user-content-evidence7)).
Q. What experimental design considerations are critical for optimizing the synthetic yield of this compound?
Answer: Key factors:
- Nitration conditions : Use fuming HNO₃/H₂SO₄ at 0–5°C to minimize byproducts.
- Protecting groups : Temporarily block the hydroxyl group during nitration (e.g., acetyl protection).
- Catalysts : Explore Lewis acids (e.g., FeCl₃) for regioselective nitration (#user-content-evidence14).
Table 2: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Nitration) | 0–5°C | Reduces decomposition |
| Reaction Time (Esterification) | 4–6 hr | Maximizes conversion |
Q. How should researchers assess the stability of this compound under varying storage conditions?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC.
- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent nitro group degradation (#user-content-evidence12).
- pH stability : Test solubility in buffered solutions (pH 2–10) to identify hydrolysis risks (#user-content-evidence9).
Q. What safety protocols are essential when handling this compound in the laboratory?
Answer:
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles (#user-content-evidence3).
- Ventilation : Use fume hoods to avoid inhalation of nitro compound aerosols (#user-content-evidence2).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services (#user-content-evidence12).
Methodological Guidance for Data Interpretation
Q. How can computational modeling complement experimental data for this compound?
Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA.
- Molecular docking : Study interactions with biological targets (e.g., enzymes inhibited by nitro-aromatics) (#user-content-evidence10).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
